

futibatinib FGFR1-4 inhibitor binding kinetics

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Compound Focus: Futibatinib

CAS No.: 1448169-71-8

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Quantitative Binding and Inhibition Data

Futibatinib demonstrates potent and selective inhibition of the FGFR family. The following table summarizes key quantitative data from preclinical studies.

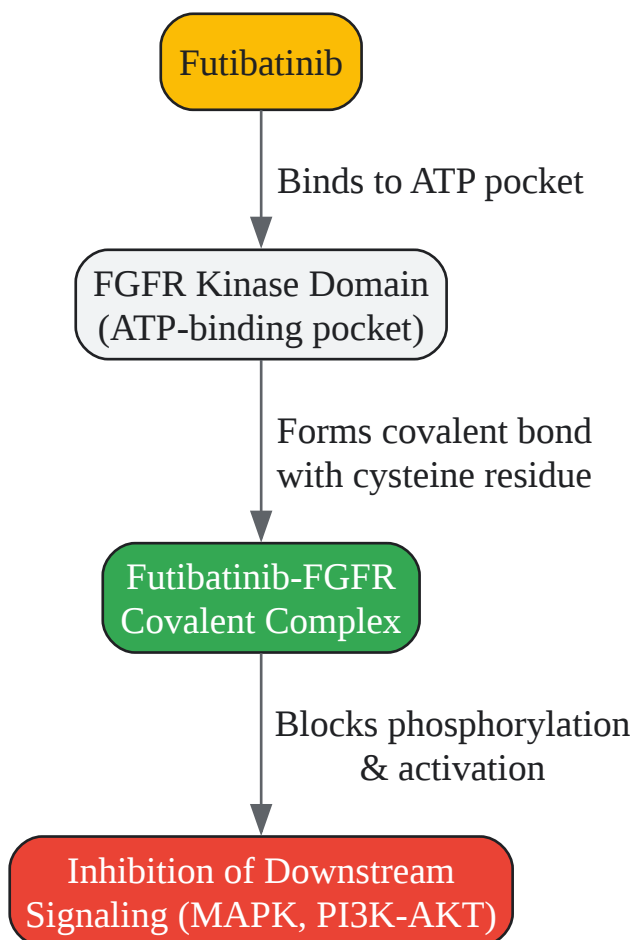
Parameter	Value	Context / Assay
IC50 for FGFR1	1.4 nM	In vitro kinase assay [1]
IC50 for FGFR2	2.5 nM	In vitro kinase assay [1]
IC50 for FGFR3	3.0 nM	In vitro kinase assay [1]
IC50 for FGFR4	3.7 nM	In vitro kinase assay [1]
Selectivity	> 1,000-fold	Against VEGFR2 [1]
IC50 for FGFR2 V565I Gatekeeper Mutant	1.3 nM	In vitro kinase assay [1]
IC50 for FGFR2 V565L Gatekeeper Mutant	50.6 nM	In vitro kinase assay [1]

Structural Mechanism of Action

The mechanism of **futibatinib**'s action is rooted in its unique interaction with the FGFR kinase domain.

- **Target Site:** **Futibatinib** binds to the **ATP-binding pocket** within the kinase domain, a region common to many kinase inhibitors [2].
- **Covalent Bonding:** Its key differentiator is the formation of a permanent **covalent bond** with a conserved cysteine residue located in the P-loop of the FGFR kinase domain (specifically, Cys477 in FGFR1 and the analogous cysteine in FGFR2-4) [3] [1]. This covalent modification is what makes its inhibition irreversible.
- **Functional Consequence:** By covalently binding, **futibatinib** potently inhibits FGFR phosphorylation and its downstream signaling pathways, including **MAPK, PI3K-AKT, and JAK-STAT**, which are crucial for cancer cell survival and proliferation [2].

The following diagram illustrates the conceptual process of **futibatinib**'s covalent binding and inhibition of FGFR signaling.



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Activity Against Resistance Mutations

A significant clinical advantage of **futibatinib**'s mechanism is its ability to overcome a common form of acquired resistance to reversible FGFR inhibitors.

- **Gatekeeper Mutations:** Reversible inhibitors are often susceptible to resistance caused by secondary mutations in the "gatekeeper" residue (e.g., V565I/L in FGFR2), which sterically hinder drug binding [3].
- **Potent Inhibition:** As shown in the quantitative data table, **futibatinib** retains **low nanomolar potency** against these gatekeeper mutants because its covalent binding mode is less dependent on the interactions affected by these mutations [1]. Preclinical studies reported that the frequency of drug-resistant clones was lower with **futibatinib** compared to a reversible FGFR inhibitor [1].

Key Experimental Methodologies

The data on **futibatinib**'s binding and activity are derived from standard preclinical experimental techniques.

- **In Vitro Kinase Assays:** These measure the half-maximal inhibitory concentration (IC50) by incubating the drug with purified FGFR kinase domains and ATP. The phosphorylation of a substrate is detected to determine inhibition potency [1].
- **Cell-Based Proliferation Assays:** The anti-tumor activity is evaluated by measuring the reduction in viability of cancer cell lines harboring FGFR aberrations after **futibatinib** treatment [4] [1].
- **Binding Kinetics Analysis:** The association (on-rate, k_{on}) and dissociation (off-rate, k_{off}) rates can be determined using assays like surface plasmon resonance (SPR) to characterize the speed of binding and its reversibility [5].
- **X-ray Crystallography:** This technique is used to solve the 3D atomic structure of the FGFR kinase domain in complex with **futibatinib**, visually confirming the covalent bond formation with the specific cysteine residue [6] [5].

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References

1. Futibatinib Is a Novel Irreversible FGFR 1-4 Inhibitor That ... [pubmed.ncbi.nlm.nih.gov]

2. Futibatinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment ... [pmc.ncbi.nlm.nih.gov]
4. Preclinical Evaluation of the FGFR-Family Inhibitor Futibatinib ... [pubmed.ncbi.nlm.nih.gov]
5. Antitumor Activity of Tasurgratinib as an Orally Available ... [ar.iiarjournals.org]
6. Fibroblast Growth Factor Receptors (FGFRs) - PubMed Central [pmc.ncbi.nlm.nih.gov]

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